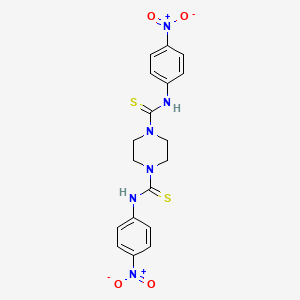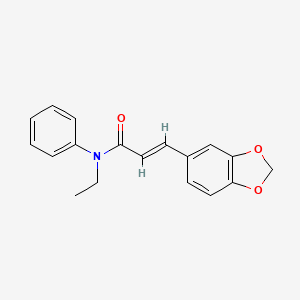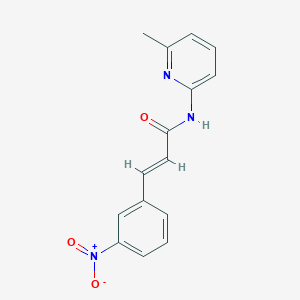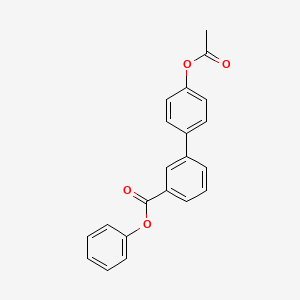
N,N'-bis(4-nitrophenyl)-1,4-piperazinedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(4-nitrophenyl)-1,4-piperazinedicarbothioamide, also known as BNPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPT belongs to the class of piperazine derivatives and has a molecular formula of C20H18N6O4S2.
Mechanism of Action
The mechanism of action of N,N'-bis(4-nitrophenyl)-1,4-piperazinedicarbothioamide is not well understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties and to reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
The advantages of using N,N'-bis(4-nitrophenyl)-1,4-piperazinedicarbothioamide in lab experiments include its low cost, ease of synthesis, and potential for a wide range of applications. However, there are also limitations to its use. This compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. It is also toxic in high doses, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on N,N'-bis(4-nitrophenyl)-1,4-piperazinedicarbothioamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of this compound in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N,N'-bis(4-nitrophenyl)-1,4-piperazinedicarbothioamide involves the reaction of 4-nitroaniline with carbon disulfide in the presence of sodium hydroxide to form 4-nitrophenyl isothiocyanate. This intermediate is then reacted with piperazine to yield this compound. The synthesis method is simple and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
N,N'-bis(4-nitrophenyl)-1,4-piperazinedicarbothioamide has shown potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been studied for its anticancer and antimicrobial properties. It has also been investigated as a potential inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase. In materials science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
1-N,4-N-bis(4-nitrophenyl)piperazine-1,4-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S2/c25-23(26)15-5-1-13(2-6-15)19-17(29)21-9-11-22(12-10-21)18(30)20-14-3-7-16(8-4-14)24(27)28/h1-8H,9-12H2,(H,19,29)(H,20,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAFJBDMPTXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)


![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5769771.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)

![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)

![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)
